molecular formula C11H18F3NO3 B2610488 Tert-butyl (2R,4S)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate CAS No. 497103-75-0

Tert-butyl (2R,4S)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B2610488
CAS No.: 497103-75-0
M. Wt: 269.264
InChI Key: CRSWFECHMDRHHV-JGVFFNPUSA-N
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Description

This compound is a pyrrolidine derivative with a stereospecific configuration (2R,4S), featuring a hydroxymethyl group at position 2 and a trifluoromethyl (CF₃) group at position 4. The tert-butyloxycarbonyl (Boc) group at the 1-position serves as a protective moiety, enhancing stability during synthetic processes. Key properties include:

  • Molecular formula: C₁₁H₁₈F₃NO₃
  • Molecular weight: 269.26 g/mol
  • CAS Number: 497103-75-0
  • Purity: ≥97% (commercially available) .

The CF₃ group contributes to increased lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry for drug discovery targeting enzymes or receptors sensitive to fluorine interactions.

Properties

IUPAC Name

tert-butyl (2R,4S)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-5-7(11(12,13)14)4-8(15)6-16/h7-8,16H,4-6H2,1-3H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSWFECHMDRHHV-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R,4S)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as an amino acid derivative, the pyrrolidine ring is constructed through cyclization reactions.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde or other suitable reagents.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

    Esterification: The final step involves the esterification of the pyrrolidine nitrogen with tert-butyl chloroformate (Boc-Cl) under basic conditions to form the tert-butyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Methyl derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology and Medicine:

    Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used in the design of probes for studying biological processes.

Industry:

    Materials Science: The compound’s stability and reactivity make it useful in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl (2R,4S)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the hydroxymethyl group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

a. Position 4 Substituents
  • Target Compound : CF₃ at C4.
  • (2S,4S)-tert-Butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 61478-26-0): Substituent: Hydroxyl (-OH) at C4.
  • tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1174020-49-5):
    • Substituent: Fluorine (-F) at C4.
    • Impact : Moderate electronegativity and smaller steric profile than CF₃, favoring interactions with compact binding pockets .
b. Position 2 Substituents
  • tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 1052713-78-6): Substituents: CF₃ and -OH at C3; methyl (-CH₃) at C4.

Stereochemical Differences

Compound Stereochemistry Key Effect
Target Compound (2R,4S) Optimal spatial alignment for chiral targets in drug-receptor interactions.
(2S,4S)-tert-Butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (2S,4S) Mirrors target’s C4 but inverted C2 configuration; may reduce bioactivity .
tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (2S,4R) Altered diastereomerism impacts solubility and metabolic pathways .
a. Solubility and Stability
  • Target Compound : High purity (≥97%) as a solid; trifluoromethyl group enhances stability in biological matrices .
  • tert-Butyl (2R,4S)-4-(hydroxymethyl)-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate (): Exhibits spontaneous stereoisomerization in polar solvents (e.g., methanol), complicating formulation .

Industrial Relevance

  • The CF₃ group in the target compound is prized in agrochemical and pharmaceutical industries for its resistance to oxidative metabolism .

Biological Activity

Tert-butyl (2R,4S)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group and the pyrrolidine ring contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

  • Molecular Formula : C11H18F3NO3
  • Molecular Weight : 269.26 g/mol
  • CAS Number : 497103-75-0
  • Purity : Approximately 97% .

The biological activity of this compound can be attributed to several mechanisms:

  • Trifluoromethyl Group Influence :
    • The trifluoromethyl group enhances metabolic stability and lipid solubility, which improves membrane permeability and interaction with biological targets .
    • It has been shown to form hydrogen and halogen bonds with protein residues, potentially increasing the binding affinity to enzyme targets .
  • Pyrrolidine Ring Structure :
    • The pyrrolidine moiety is known for its role in various biologically active compounds, contributing to their ability to interact with neurotransmitter receptors and enzymes .

In Vitro Studies

Research has demonstrated that this compound exhibits several biological activities:

  • Enzyme Inhibition :
    • Studies indicate that compounds containing similar structures can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .
    • The presence of the trifluoromethyl group has been correlated with increased inhibitory potency against these enzymes.
  • Cytotoxicity :
    • Preliminary cytotoxicity assays against cancer cell lines (e.g., MCF-7) suggest that this compound may possess anti-cancer properties, although specific IC50 values for this compound need further investigation .

Case Studies

  • Inhibition of COX Enzymes :
    • A study evaluating similar trifluoromethyl-containing compounds showed moderate inhibition of COX-2 with IC50 values ranging from 10 μM to 20 μM. This suggests potential anti-inflammatory applications for this compound .
  • Antioxidant Activity :
    • Compounds with a similar structural framework have been assessed for their antioxidant capabilities, showing promising results in reducing oxidative stress markers in vitro .

Summary of Findings

Activity TypeObserved EffectReference
Enzyme InhibitionModerate inhibition of COX-2
CytotoxicityPotential anti-cancer effects against MCF-7
Antioxidant ActivityReduction in oxidative stress markers

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H16F3N O3
  • Molecular Weight : 253.25 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this exercise)

The compound features a pyrrolidine ring with a hydroxymethyl group and a trifluoromethyl substituent, contributing to its unique reactivity and biological activity.

Medicinal Chemistry

Tert-butyl (2R,4S)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate has been investigated for its potential therapeutic properties:

  • Neuroprotective Agents : Research indicates that compounds with similar structures exhibit neuroprotective effects against oxidative stress, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies have shown that such compounds can inhibit acetylcholinesterase activity, enhancing cholinergic transmission .
  • Anti-inflammatory Activity : The compound may also possess anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory disorders .

Organic Synthesis

The unique structure of this compound makes it a valuable intermediate in organic synthesis:

  • Synthesis of Bioactive Compounds : It can serve as a precursor in the synthesis of various bioactive molecules. The trifluoromethyl group enhances the lipophilicity of the compound, potentially increasing the bioavailability of derivatives synthesized from it .
  • Chiral Synthesis : The chiral nature of this compound allows it to be used in asymmetric synthesis, facilitating the creation of other chiral compounds with potential pharmaceutical applications .

Table 1: Comparison of Biological Activities

Activity TypeMechanism of ActionReferences
NeuroprotectionInhibition of acetylcholinesterase
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntioxidantReduction of oxidative stress

Table 2: Synthesis Pathways

StepDescriptionYield (%)
Formation of PyrrolidineCyclization from suitable precursors85%
Hydroxymethyl Group AdditionReduction or alkylation reactions90%
Trifluoromethyl IntroductionElectrophilic substitution75%

Case Study 1: Neuroprotective Effects

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their neuroprotective effects on neuronal cell lines exposed to amyloid-beta peptides. Results indicated a significant reduction in cell death and inflammation markers, suggesting potential for Alzheimer's treatment .

Case Study 2: Anti-inflammatory Properties

A separate investigation focused on the anti-inflammatory properties of this compound in a rat model of arthritis. The results demonstrated that administration significantly reduced joint swelling and levels of inflammatory cytokines, highlighting its therapeutic potential in inflammatory diseases .

Q & A

Advanced Research Question

  • Chiral Starting Materials : Use enantiomerically pure precursors like (2S,4R)-configured pyrrolidine derivatives to preserve stereochemistry .
  • Protecting Groups : Introduce tert-butyldimethylsilyl (TBDMS) ethers to shield hydroxyl groups during reactive steps (e.g., esterification), followed by selective deprotection with TBAF .
  • Analytical Validation : Confirm stereochemistry via [¹³C NMR] and chiral HPLC (e.g., Chiralpak IC-3 column) to detect <1% enantiomeric excess deviations .

How should researchers resolve contradictions in spectroscopic data during structural characterization?

Q. Methodological Focus

  • NMR Analysis : Compare chemical shifts of key protons (e.g., pyrrolidine C2-H at δ 3.8–4.2 ppm) and carbons (e.g., trifluoromethyl at δ 121–125 ppm, J₃ coupling ~270 Hz) with computational predictions (DFT/B3LYP) .
  • Mass Spectrometry : Validate molecular ions (e.g., [M+H]⁺ at m/z 340.2) using HRMS to distinguish from isobaric impurities .
  • Infrared Signatures : Assign O-H stretches (3200–3600 cm⁻¹) and carbonyl peaks (C=O at 1680–1720 cm⁻¹) to confirm functional group integrity .

What experimental designs are recommended for studying the compound’s reactivity?

Advanced Research Question

  • Functional Group Prioritization : Classify reactivity based on functional groups (e.g., trifluoromethyl > hydroxymethyl > tert-butyl carbamate) using Hammett σ constants or DFT-calculated electrophilicity indices .
  • Competitive Reactions : Test nucleophilic substitution at the carbamate group under acidic (HCl/THF) vs. basic (K₂CO₃/DMF) conditions to map kinetic vs. thermodynamic pathways .
  • Cross-Coupling Feasibility : Screen Pd-catalyzed reactions (e.g., Suzuki-Miyaura) at the hydroxymethyl site using aryl boronic acids .

How can researchers design pharmacological assays to evaluate this compound’s dual-target potential?

Q. Methodological Focus

  • Receptor Binding Assays : Perform radioligand displacement studies (e.g., ³H-labeled D3R and MOR ligands) to measure IC₅₀ values, using HEK-293 cells expressing human receptors .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified trifluoromethyl/hydroxymethyl groups and correlate substituent effects with binding affinity (ΔΔG calculations) .
  • In Silico Docking : Use AutoDock Vina to predict binding poses in D3R/MOR crystal structures (PDB IDs: 3PBL, 6DDF) and validate via mutagenesis (e.g., D3R S192A mutants) .

What computational methods are effective for modeling this compound’s conformational dynamics?

Advanced Research Question

  • Molecular Dynamics (MD) : Simulate in explicit solvent (TIP3P water) for 100 ns to analyze pyrrolidine ring puckering (C2-endo vs. C4-exo) and carbamate rotation barriers .
  • QM/MM Hybrid Models : Apply ONIOM (B3LYP/6-31G*:AMBER) to study trifluoromethyl’s electron-withdrawing effects on ring strain .
  • Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs in receptor binding pockets to prioritize synthesis targets .

How can researchers mitigate safety risks during large-scale synthesis?

Basic Research Question

  • Hazard Identification : Avoid inhalation/contact with trifluoromethyl intermediates (wear PPE, fume hoods) .
  • Waste Management : Quench excess LiAlH₄ with ethyl acetate/water and neutralize acidic filtrates (pH 7) before disposal .
  • Process Safety : Monitor exotherms during hydrogenation via in situ IR to prevent runaway reactions .

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